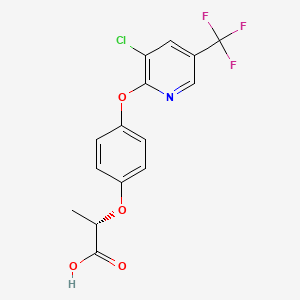
4-Hydroxymyxol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxymyxol is a xanthophyll.
Wissenschaftliche Forschungsanwendungen
Defense Mechanisms in Plants
4-Hydroxymyxol and related hydroxamic acids are extensively studied for their role in plant defense mechanisms. In cereals, they contribute to resistance against insects, fungi, and bacteria. Their presence is significant for the detoxification of herbicides and for allelopathic effects in crops, suggesting potential applications in agricultural biotechnology and plant breeding strategies (Niemeyer, 1988).
Biotechnological Applications
This compound is linked to the production of value-added bioproducts. 4-Hydroxybenzoic acid, a compound related to this compound, is emerging as a key intermediate for developing products in food, cosmetics, and pharmacy sectors. This underlines the potential of this compound derivatives in various biotechnological applications, including synthetic biology and metabolic engineering (Wang et al., 2018).
Antimicrobial Properties
This compound exhibits antimicrobial properties. Studies have shown its effectiveness against various strains of Mycoplasma, highlighting its potential as a therapeutic agent or as a lead compound in the development of new antimicrobial drugs (Furneri et al., 2004).
Impact on Cellular Processes
Research on 4-Hydroxycoumarin, a structurally related compound, suggests that this compound derivatives might affect cellular processes such as cytoskeletal organization, cell adhesion, and motility, particularly in cancer cells. This indicates potential applications in cancer research and treatment (Velasco-Velázquez et al., 2003).
Role in Cyanobacteria
The presence of free this compound in cyanobacteria, specifically in Anabaena variabilis, highlights its role in the biosynthetic pathways of carotenoids. This discovery opens up avenues for research into the genetic and enzymatic mechanisms behind carotenoid biosynthesis in cyanobacteria, which could have implications for biotechnological applications (Takaichi et al., 2006).
Eigenschaften
Molekularformel |
C40H56O4 |
|---|---|
Molekulargewicht |
600.9 g/mol |
IUPAC-Name |
(1S)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E,19E,21E,23S)-23,24-dihydroxy-3,7,12,16,20,24-hexamethylpentacosa-1,3,5,7,9,11,13,15,17,19,21-undecaenyl]-3,5,5-trimethylcyclohex-3-ene-1,2-diol |
InChI |
InChI=1S/C40H56O4/c1-29(18-13-20-31(3)21-15-23-33(5)25-27-37(42)40(9,10)44)16-11-12-17-30(2)19-14-22-32(4)24-26-35-34(6)38(43)36(41)28-39(35,7)8/h11-27,36-38,41-44H,28H2,1-10H3/b12-11+,18-13+,19-14+,21-15+,26-24+,27-25+,29-16+,30-17+,31-20+,32-22+,33-23+/t36-,37-,38?/m0/s1 |
InChI-Schlüssel |
BOVRCQYBOHNUIF-GPAYNWNWSA-N |
Isomerische SMILES |
CC1=C(C(C[C@@H](C1O)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@@H](C(C)(C)O)O)/C)/C |
SMILES |
CC1=C(C(CC(C1O)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CC(C(C)(C)O)O)C)C |
Kanonische SMILES |
CC1=C(C(CC(C1O)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CC(C(C)(C)O)O)C)C |
Synonyme |
4-hydroxymyxol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



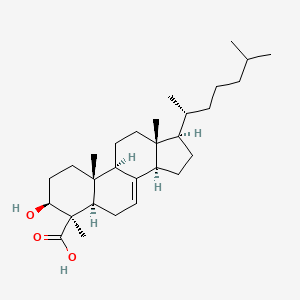
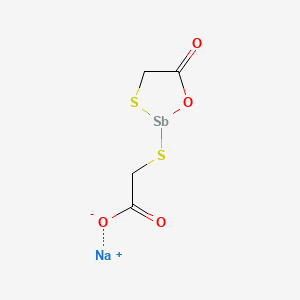
![sodium;(6R,9E,12R,14S,17R,25S,26R,28S,29E,32R,34S,37R)-12,32-dihydroxy-6,13,13,17,26,33,33,37-octamethyl-4,7,19,21,24,27,38,39,41,42-decaoxa-20-boranuidaoctacyclo[18.17.1.11,34.12,20.15,8.114,18.125,28.018,22]tritetraconta-9,29-diene-3,23-dione](/img/structure/B1260595.png)

![potassium;(2S,5R,6R)-6-[[(2S)-2-(furan-2-carbonylcarbamoylamino)-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1260599.png)
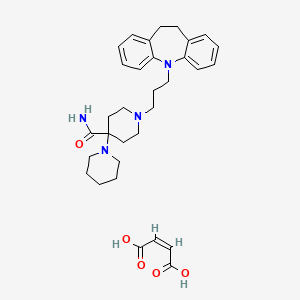
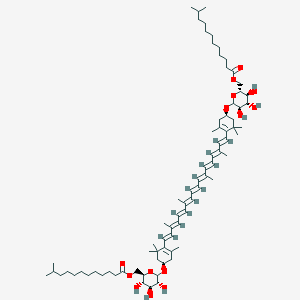




![4-[4-(4-fluorophenyl)-1-piperazinyl]-N-[4-methyl-2-(4-morpholinyl)-6-quinolinyl]-4-oxobutanamide](/img/structure/B1260608.png)
